molecular formula C11H8BrN3S B6167918 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1343603-66-6

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B6167918
CAS No.: 1343603-66-6
M. Wt: 294.2
InChI Key:
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Description

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a bromine atom at the 6-position and a thiophene ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated thiophene derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

    Medicinal Chemistry: It serves as a core structure in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
  • 6-bromo-2-(phenyl)imidazo[1,2-a]pyridin-3-amine
  • 6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Uniqueness

6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its biological activity and its suitability for specific applications in medicinal chemistry and material science .

Properties

CAS No.

1343603-66-6

Molecular Formula

C11H8BrN3S

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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